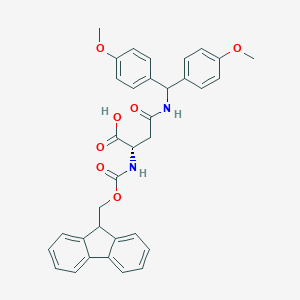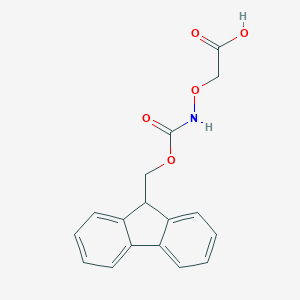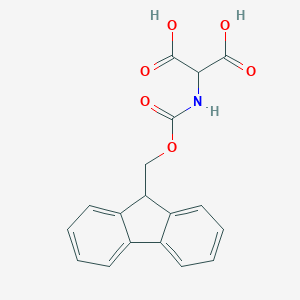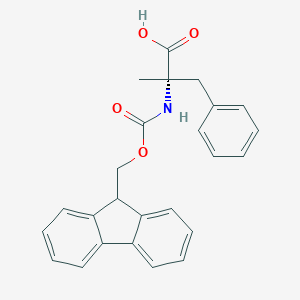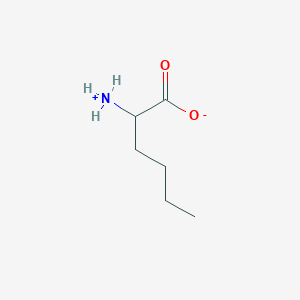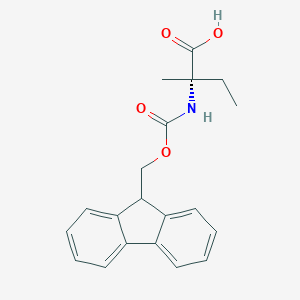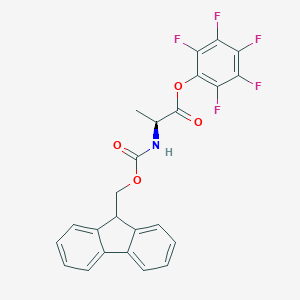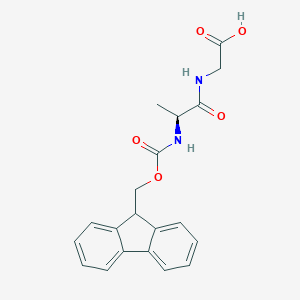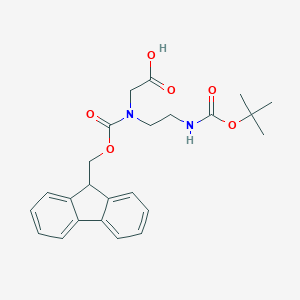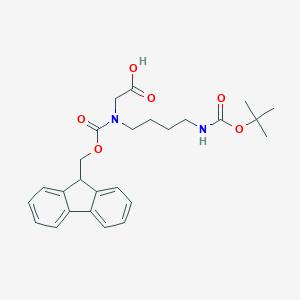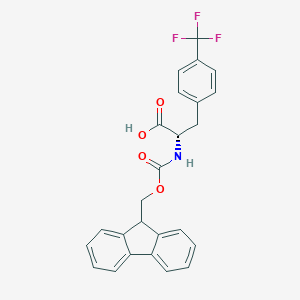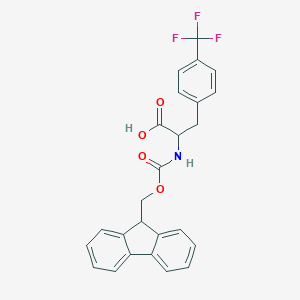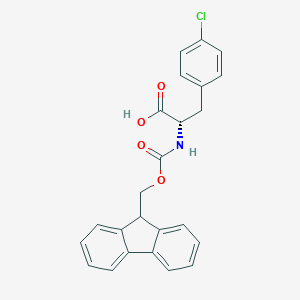
Fmoc-4-chloro-L-phenylalanine
描述
Fmoc-4-chloro-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. It is commonly used in solid-phase peptide synthesis as a building block. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a chlorine atom substituted at the para position of the phenyl ring .
作用机制
Target of Action
Fmoc-4-chloro-L-phenylalanine, also known as Fmoc-Phe(4-Cl)-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids in a peptide chain, where it serves as a building block for the introduction of 4-chlorophenylalanine residues .
Mode of Action
Fmoc-Phe(4-Cl)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This process involves the formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the N-alpha-amino group . The Fmoc group serves as a temporary protecting group for the N-alpha-amino group of an activated incoming amino acid .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Phe(4-Cl)-OH are primarily related to peptide synthesis. The compound plays a key role in the self-assembly of Fmoc–phenylalanine to hydrogel formation . The collective action of different non-covalent interactions plays a role in making Fmoc-Phe(4-Cl)-OH hydrogel .
Result of Action
The molecular and cellular effects of Fmoc-Phe(4-Cl)-OH’s action are primarily seen in the formation of peptides. The compound enables the efficient synthesis of peptides, including ones of significant size and complexity . In addition, it contributes to the formation of hydrogels of low molecular weight molecules, which are important in biomedical applications .
Action Environment
The action, efficacy, and stability of Fmoc-Phe(4-Cl)-OH can be influenced by various environmental factors. For instance, the pH and buffer ions play a key role in the self-assembly of Fmoc-Phe(4-Cl)-OH to gel formation . Additionally, the compound should be stored at a temperature between 2-30°C to maintain its stability .
生化分析
Biochemical Properties
Fmoc-4-chloro-L-phenylalanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is commonly used in solid-phase peptide synthesis (SPPS), where it serves as a protected amino acid derivative. During SPPS, this compound is coupled to a growing peptide chain through the action of coupling reagents and catalysts. The Fmoc group is then removed by a base, allowing the next amino acid to be added. This process is repeated until the desired peptide sequence is obtained .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. In cells, peptides synthesized using this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound residues can interact with cell surface receptors, leading to the activation or inhibition of specific signaling pathways. Additionally, these peptides can be internalized by cells and affect intracellular processes, such as protein synthesis and degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group provides steric protection to the amino group, preventing unwanted side reactions during peptide synthesis. This protection is crucial for the selective formation of peptide bonds. The chlorine atom on the phenyl ring can also participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the overall stability and conformation of the synthesized peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light, heat, or moisture can lead to degradation. In in vitro studies, the stability of this compound is crucial for maintaining the integrity of the synthesized peptides. Long-term effects on cellular function can be observed when peptides containing this compound residues are used in cell culture experiments. These effects may include changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects may also be observed, where a certain dosage is required to achieve a specific biological response. These dosage-dependent effects are important considerations in the design of experiments involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It can be metabolized by enzymes such as aminopeptidases and carboxypeptidases, which cleave the peptide bonds and release the free amino acid. The presence of the Fmoc group can influence the rate of metabolism, as it provides steric hindrance and protects the amino group from enzymatic degradation. Additionally, the chlorine atom on the phenyl ring can affect the overall metabolic flux and the levels of metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments. The compound can also interact with binding proteins, which facilitate its transport and localization within the cell. The distribution of this compound can influence its biological activity and the overall efficacy of peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, peptides containing this compound residues can be targeted to the endoplasmic reticulum or mitochondria, where they participate in protein synthesis and other cellular processes. The localization of this compound can also affect its activity and function within the cell .
准备方法
化学反应分析
Types of Reactions:
Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Fmoc Deprotection: The major product is 4-chloro-L-phenylalanine.
Substitution Reactions: Products vary depending on the nucleophile used.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: Utilized in the design and synthesis of modified proteins for research purposes.
Medicine:
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
相似化合物的比较
Fmoc-4-fluoro-L-phenylalanine: Similar structure but with a fluorine atom instead of chlorine.
Fmoc-4-cyano-L-phenylalanine: Contains a cyano group instead of chlorine.
Uniqueness:
属性
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPNKLNINBUUOM-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370322 | |
| Record name | (s)-n-fmoc-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175453-08-4 | |
| Record name | (s)-n-fmoc-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


